4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of N-methyl-4-pyridinecarboxamide with 1-(phenylmethyl)-4-piperidinyl ethylamine under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures are essential to ensure the consistency and safety of the compound produced on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-4-pyridinecarboxamide
- 1-Methylisonicotinamide
- N-Methylisonicotinaamide
- Isonicotinic acid methylamide
Uniqueness
4-Pyridinecarboxamide, N-methyl-N-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, dihydrochloride is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
113045-25-3 |
---|---|
Molekularformel |
C21H29Cl2N3O |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-N-methylpyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-23(21(25)20-7-12-22-13-8-20)14-9-18-10-15-24(16-11-18)17-19-5-3-2-4-6-19;;/h2-8,12-13,18H,9-11,14-17H2,1H3;2*1H |
InChI-Schlüssel |
IQAMTZZZVXNSNH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=CC=NC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.